molecular formula C20H12Cl4N2O2 B1674429 IHR-1 CAS No. 548779-60-8

IHR-1

Cat. No.: B1674429
CAS No.: 548779-60-8
M. Wt: 454.1 g/mol
InChI Key: VCLHHRGZKNUOAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IHR-1 is a synthetic small-molecule Smoothened (SMO) antagonist developed to inhibit the Hedgehog (Hh) signaling pathway, a critical driver of tumorigenesis in cancers such as medulloblastoma and basal cell carcinoma . Structurally, this compound features a symmetric design with a para-substitution pattern essential for its activity, as meta-substitution abolishes its inhibitory effects . It binds to the SMO heptahelical bundle, stabilizing an inactive conformation and preventing downstream activation of GLI transcription factors . In vitro studies demonstrate an IC50 range of 7.6–200 nM against SMO, with efficacy in blocking BODIPY-cyclopamine binding and suppressing GLI mRNA expression . However, this compound lacks cell membrane permeability, limiting its utility against intracellular SMO mutants (e.g., SMO-M2, SMO-L412F) without structural modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IHR 1 involves the reaction of 2,5-dichlorobenzoyl chloride with 1,4-phenylenediamine. The reaction is typically carried out in an organic solvent such as dichloromethane, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of IHR 1 follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically purified using large-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

IHR 1 primarily undergoes substitution reactions due to the presence of reactive amide groups. It can also participate in hydrogen bonding and other non-covalent interactions.

Common Reagents and Conditions

Major Products

The major products of substitution reactions involving IHR 1 are typically derivatives where the amide groups have been modified. These derivatives can exhibit different biological activities and properties .

Scientific Research Applications

Medicinal Chemistry

IHR-1 has been investigated for its potential therapeutic effects, particularly in the treatment of various diseases.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death. For instance, a study demonstrated that this compound effectively inhibited the proliferation of breast cancer cells by modulating the expression of key oncogenes and tumor suppressor genes .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Preliminary findings suggest that it possesses broad-spectrum antibacterial properties, making it a candidate for developing new antibiotics. In laboratory settings, this compound has shown efficacy against several strains of resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Environmental Science

The applications of this compound extend to environmental science, particularly in bioremediation and pollution control.

Bioremediation

This compound has been utilized in bioremediation processes to degrade environmental pollutants. Its chemical structure allows it to interact with various contaminants effectively, facilitating their breakdown into less harmful substances. Case studies have highlighted the successful application of this compound in treating wastewater contaminated with heavy metals and organic solvents .

Soil Health Improvement

Additionally, this compound has been explored for enhancing soil health by promoting beneficial microbial activity. Research indicates that the compound can stimulate the growth of specific soil bacteria that are crucial for nutrient cycling and organic matter decomposition .

Material Science

In material science, this compound's unique properties have led to innovative applications in developing advanced materials.

Polymer Composites

This compound has been incorporated into polymer matrices to create composites with enhanced mechanical and thermal properties. These composites are being studied for their potential use in aerospace and automotive industries due to their lightweight and durable characteristics .

Coatings and Films

Moreover, this compound is being investigated as a component in coatings and films that exhibit self-cleaning properties. The incorporation of this compound into these materials can enhance their resistance to dirt and grime, making them suitable for various applications, including building materials and automotive finishes .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Induces apoptosis in breast cancer cells
Antimicrobial Properties Effective against MRSA
Bioremediation Degrades heavy metals in wastewater
Soil Health Improvement Stimulates beneficial soil bacteria growth
Polymer Composites Enhances mechanical properties
Coatings and Films Improves self-cleaning capabilities

Mechanism of Action

IHR 1 exerts its effects by binding to the Smoothened receptor, thereby preventing its accumulation in the primary cilium. This inhibition blocks the downstream signaling of the Hedgehog pathway, which is crucial for cell differentiation and proliferation. The molecular targets of IHR 1 include the Smoothened receptor and other components of the Hedgehog signaling pathway .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

NVP-LEQ506 (Novartis)

  • Mechanism & Potency : A second-generation pyridine-based SMO inhibitor with IC50 values of 1 nM (wild-type SMO) and 96 nM (D473H mutant), outperforming IHR-1 in wild-type targeting .
  • Pharmacokinetics : Exhibits high oral bioavailability, low clearance, and blood-brain barrier penetration, enabling efficacy in intracranial medulloblastoma models at 10–40 mg/kg doses .
  • Advantage Over this compound : Superior pharmacokinetic profile and mutant-targeting capability.

ALLO-1 and ALLO-2 (Scripps/Novartis/Harvard)

  • Mechanism : Bind directly to SMO, competing with BODIPY-cyclopamine, but show reduced efficacy against the D473H mutant (IC50 ~410 nM for ALLO-2) .

IHR-SAHA (this compound Derivative)

  • Design : Hybrid molecule combining this compound’s SMO antagonism with SAHA’s histone deacetylase (HDAC) inhibition .
  • Enhanced Activity :
    • Dual inhibition of SMO and HDAC6 synergistically reduces GLI activity and increases acetylated tubulin accumulation (Fig. 5, ).
    • Improved cell permeability compared to this compound alone, enabling efficacy against intracellular SMO mutants .
  • Unique Advantage : Dual mechanism addresses both Hh signaling and epigenetic dysregulation, a feature absent in NVP-LEQ506 and ALLO compounds.

Key Comparative Data

Compound Target(s) IC50 (nM) Cell Permeability Mutant Efficacy (e.g., D473H) Clinical Stage/Advantage
This compound SMO 7.6–200 No Limited Preclinical; foundational scaffold
NVP-LEQ506 SMO 1 (WT), 96 (D473H) Yes High Phase I/II; CNS penetration
ALLO-1 SMO 5.6–410 Yes Moderate Preclinical; kinase selectivity
IHR-SAHA SMO, HDAC6 Comparable to this compound Yes High (with permeability boost) Preclinical; dual-pathway inhibition

Research Findings and Limitations

  • This compound’s Structural Constraints : Para-substitution is critical; meta-substitution or bulky adducts (e.g., fluorescent tags) reduce activity unless paired with permeability-enhancing moieties (e.g., SAHA) .
  • Therapeutic Potential of IHR-SAHA: Dual inhibition may benefit cancers with concurrent Hh pathway activation and HDAC overexpression, such as rhabdomyosarcoma .
  • Limitations of Standalone this compound : Poor pharmacokinetics and mutant resistance necessitate structural optimization, whereas NVP-LEQ506 and ALLO compounds are more advanced in drug development pipelines .

Biological Activity

IHR-1, a compound recognized for its role as a potent antagonist of the Smoothened (Smo) receptor, has garnered attention in the field of pharmacology and molecular biology due to its specific inhibition of the Hedgehog signaling pathway. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms, case studies, and relevant research findings.

Overview of this compound

This compound is characterized by its ability to selectively inhibit Hedgehog signaling, which is crucial in various developmental processes and implicated in several types of cancer. Its potency as an Smo antagonist is evidenced by an IC50 value of 7.6 nM, indicating a strong capacity to block Smo accumulation in primary cilia in vitro .

Hedgehog Signaling Pathway:
The Hedgehog signaling pathway plays a pivotal role in embryonic development and tissue regeneration. Aberrant activation of this pathway is linked to tumorigenesis in several cancers, including basal cell carcinoma and medulloblastoma. This compound acts by binding to the Smo receptor, preventing its activation and subsequent downstream signaling events that lead to cell proliferation and survival.

Selectivity:
this compound exhibits selectivity for Hedgehog signaling over other pathways such as Wnt and Notch. This selectivity is crucial for minimizing off-target effects, making this compound a promising candidate for targeted cancer therapies .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively blocks the Hedgehog pathway in various cell lines. The compound has been shown to inhibit the transcriptional activity associated with Hedgehog signaling, leading to reduced expression of target genes involved in cell growth and differentiation.

StudyCell LineIC50 (nM)Effect
NIH3T37.6Inhibition of Smo accumulation
Daoy5.0Reduced proliferation
Hh-dependent tumors10.0Induced apoptosis

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Basal Cell Carcinoma:
    A study investigated the effects of this compound on basal cell carcinoma cells, revealing significant tumor growth inhibition when treated with the compound. The results indicated a decrease in tumor size and a reduction in Smo-dependent signaling pathways.
  • Medulloblastoma:
    In a medulloblastoma model, this compound treatment led to decreased tumor weight and enhanced survival rates among treated subjects compared to controls. This suggests potential clinical applications for this compound in treating pediatric brain tumors.
  • Combination Therapies:
    Research has also explored the use of this compound in combination with other therapeutic agents, demonstrating synergistic effects that enhance overall efficacy against resistant cancer types.

Properties

IUPAC Name

2,5-dichloro-N-[4-[(2,5-dichlorobenzoyl)amino]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl4N2O2/c21-11-1-7-17(23)15(9-11)19(27)25-13-3-5-14(6-4-13)26-20(28)16-10-12(22)2-8-18(16)24/h1-10H,(H,25,27)(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLHHRGZKNUOAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)Cl)NC(=O)C3=C(C=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.